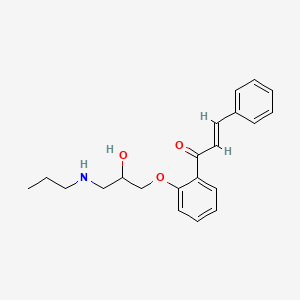
PyBlue Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of hydrazide compounds is characterized by specific properties such as molecular weight, melting point, color, and yield, and spectral characteristics such as elemental analysis, IR, 1H and 13C NMR . The hydrazide–hydrazone functional group contains the –CO–NH–N=CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis
Hydrazide compounds undergo various chemical reactions. For instance, hydrazide reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Aplicaciones Científicas De Investigación
Protein Synthesis and Modification
PyBlue Hydrazide is significant in protein chemical synthesis, where it acts as a key intermediate. The hydrazide group in this context serves as a precursor for a thioester, enhancing the efficiency and scope of native chemical ligation processes. This application is crucial for generating biomacromolecules that are difficult to obtain otherwise and has implications for both biological and pharmaceutical studies (Huang, Fang, & Liu, 2016).
Bioconjugation and Polymer Nanoparticle Construction
Hydrazide-containing copolymers, such as those involving PyBlue Hydrazide, are used for bioconjugations to prepare polymers for protein recognition. These processes involve the synthesis of multifunctionalizable, core-cross-linked polymeric nanoparticles, which have significant implications in fields like targeted drug delivery and diagnostics (Wang et al., 2014).
Enzyme Inhibition Studies
Studies involving PyBlue Hydrazide derivatives have shown potential in inhibiting enzymes like α-glucosidase and carbonic anhydrase. These findings are particularly relevant in the development of new therapeutic agents for diseases where such enzyme inhibition is beneficial (Qurrat-Ul-Ain et al., 2017).
Biomedical Applications: Bifunctional Nanospheres
Hydrazide-containing bifunctional nanospheres, which can be covalently coupled with molecules like IgG, avidin, and biotin, demonstrate the application of PyBlue Hydrazide in creating novel fluorescent-magnetic-biotargeting trifunctional nanospheres. These have applications in biomedical fields such as visual sorting and manipulation of cells (Wang et al., 2005).
Antimicrobial and Anticancer Research
Hydrazide-hydrazone derivatives, including those related to PyBlue Hydrazide, have shown a range of biological activities, including antimicrobial and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Popiołek, 2016).
Corrosion Inhibition
PyBlue Hydrazide derivatives have been explored as effective corrosion inhibitors for materials like mild steel. This application is crucial in industries where corrosion resistance is a significant concern (Bedair et al., 2022).
Glycan Quantification in Mass Spectrometry
In mass spectrometry, stable-isotope-labeled hydrophobic hydrazide reagents, which could include PyBlue Hydrazide derivatives, are used for the relative quantification of N-linked glycans. This application is critical in proteomics and glycomics research (Walker et al., 2011).
Propiedades
Número CAS |
137182-38-8 |
|---|---|
Nombre del producto |
PyBlue Hydrazide |
Fórmula molecular |
C18H11N2Na3O11s3 |
Peso molecular |
596.44 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




